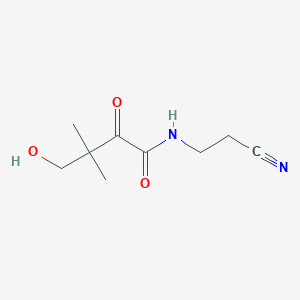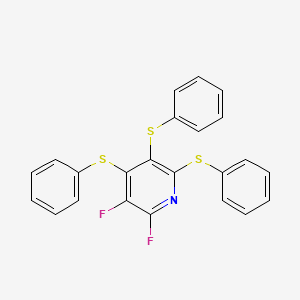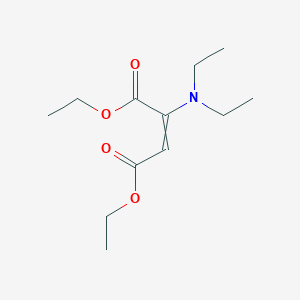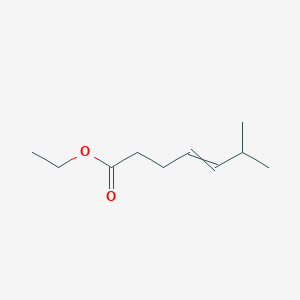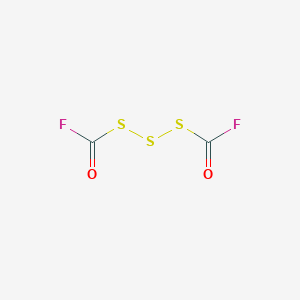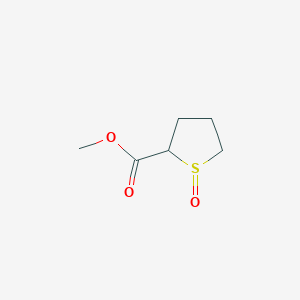
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate is a chemical compound with a unique structure that includes a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate typically involves the reaction of thiolane derivatives with methylating agents under controlled conditions. One common method is the methylation of thiolane-2-carboxylic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum efficiency, including precise temperature control, continuous stirring, and the use of high-purity reagents. The product is then purified through crystallization or distillation to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of catalysts like acids or bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiolane derivatives
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate can be compared with other thiolane derivatives and related compounds:
Thiolane-2-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl thiolane-2-carboxylate: Similar but without the oxo group.
Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylate group.
Propiedades
Número CAS |
113990-88-8 |
|---|---|
Fórmula molecular |
C6H10O3S |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
methyl 1-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H10O3S/c1-9-6(7)5-3-2-4-10(5)8/h5H,2-4H2,1H3 |
Clave InChI |
MGHLOBWXAMHQQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCS1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


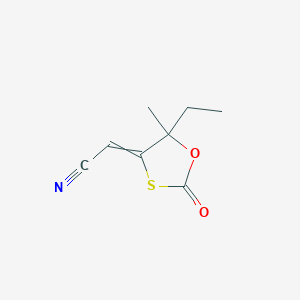
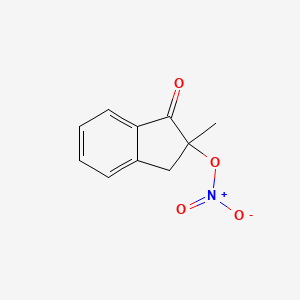
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
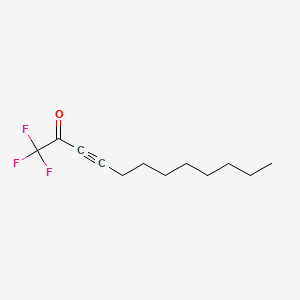
![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
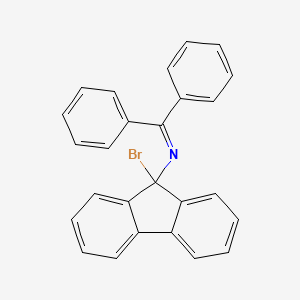
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
